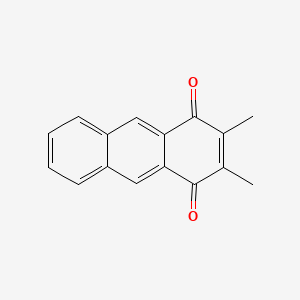

2,3-Dimethyl-1,4-anthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Advanced Chemical Research

Anthraquinone derivatives are a pivotal class of compounds in chemical research due to their diverse applications and unique properties. colab.wsnih.gov These compounds, featuring a tricyclic aromatic system with a central quinone ring, are integral to the development of dyes, pigments, and advanced materials. colab.wsnumberanalytics.com Their redox properties and ability to undergo various chemical modifications make them valuable scaffolds in medicinal chemistry and materials science. colab.wsnumberanalytics.com Many anthraquinone derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, driving extensive research into their therapeutic potential. nih.govrsc.orgresearchgate.net Furthermore, their use as catalysts in industrial processes, such as in papermaking, highlights their practical importance. wikipedia.org

Scope and Focus of Current Research on 2,3-Dimethyl-1,4-anthraquinone

Current research on this compound primarily revolves around its synthesis and potential applications as an intermediate in organic synthesis. ontosight.ai Investigations have explored its role as a precursor for more complex, functionalized anthraquinone derivatives. scispace.com For instance, it has been used in the synthesis of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone, a compound designed for further reactions to create novel, highly functionalized quinones. scispace.com While specific biological activities like antimicrobial and antitumor properties have been suggested for this compound, these are often extrapolated from the general characteristics of the anthraquinone class, and detailed mechanistic studies on this specific compound are still emerging. ontosight.ai

General Academic Interest in Substituted Quinone Systems

Substituted quinone systems are a subject of broad academic interest due to their fundamental role in biological and chemical processes. biointerfaceresearch.com Their capacity for redox cycling is a key feature, enabling their participation in electron transfer reactions, which is crucial in biological systems for processes like respiration and photosynthesis. numberanalytics.combiointerfaceresearch.com In materials science, the ability to tune the electrochemical properties of quinones through substitution is being harnessed for the development of organic electrode materials for batteries. acs.orgfrontiersin.org Researchers are actively exploring how different substituents on the quinone ring influence their redox potentials, stability, and solubility, using both experimental and computational methods to design molecules with specific properties. acs.orgnih.gov

Foundational Concepts of Anthraquinone Structure in Research Contexts

The foundational structure of anthraquinone is a planar, tricyclic aromatic system, specifically 9,10-dioxoanthracene. wikipedia.orgresearchgate.net This core structure consists of three fused benzene (B151609) rings with two ketone groups on the central ring. mdpi.com The chemical properties of anthraquinone derivatives are significantly influenced by the presence of these electron-withdrawing carbonyl groups and the nature of the substituents on the aromatic rings. colab.ws The planar structure of some anthraquinones allows them to intercalate into DNA, a mechanism that is a key aspect of the anticancer activity of some derivatives. researchgate.net The diversity of this class of compounds arises from the various substituents that can be attached to the basic anthraquinone skeleton, which in turn modulates their electronic properties, solubility, and biological activity. mdpi.com

Chemical and Physical Properties

The properties of this compound and a related precursor are detailed below.

| Property | This compound | 1,4-Dihydroxy-2,3-dimethylanthraquinone |

| CAS Number | 6531-35-7 glpbio.com | 25060-18-8 chemicalbook.com |

| Molecular Formula | C₁₆H₁₂O₂ ontosight.ai | C₁₆H₁₂O₄ chemicalbook.com |

| Molecular Weight | 236.27 g/mol glpbio.com | 268.26 g/mol chemicalbook.com |

| Appearance | Yellow crystalline solid ontosight.ai | - |

| Melting Point | - | 255-257 °C chemicalbook.com |

Synthesis Methods

Several synthetic routes for this compound have been reported. One common method involves the Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene, followed by dehydrogenation. orgsyn.org An alternative synthesis starts with the ring closure of the corresponding o-benzoylbenzoic acid. orgsyn.org It can also be produced through the oxidation of the corresponding anthrone (B1665570) or by the decarboxylation of 2,3-dimethylanthraquinone-5-carboxylic acid. orgsyn.org

A related compound, 1,4-dihydroxy-2,3-dimethylanthraquinone, is synthesized through the condensation of phthalic anhydride (B1165640) and 2,3-dimethyl-1,4-hydroquinone in the presence of aluminium chloride. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylanthracene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-10(2)16(18)14-8-12-6-4-3-5-11(12)7-13(14)15(9)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGNSFDYOYCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494627 | |

| Record name | 2,3-Dimethylanthracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65869-73-0 | |

| Record name | 2,3-Dimethyl-1,4-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065869730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylanthracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-1,4-ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3THJ32KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Functionalization of 2,3 Dimethyl 1,4 Anthraquinone

Advanced Synthetic Routes to the 2,3-Dimethyl-1,4-anthraquinone Scaffold

The construction of the this compound framework can be achieved through several reliable synthetic strategies, including classical condensation reactions and powerful cycloaddition approaches.

Condensation Reactions for Anthraquinone (B42736) Core Construction

One of the most direct methods for constructing the anthraquinone core is through Friedel-Crafts type condensation reactions. This approach typically involves the reaction of a phthalic anhydride (B1165640) derivative with a suitably substituted aromatic compound. For the synthesis of 2,3-dimethylanthraquinone, this can involve the ring closure of the corresponding o-benzoylbenzoic acid. orgsyn.org Another key condensation method involves reacting phthalic anhydride with 2,3-dimethyl-1,4-hydroquinone in the presence of a Lewis acid catalyst, such as aluminum chloride, which facilitates the cyclization and subsequent formation of the anthraquinone structure. While effective, these methods can sometimes require harsh conditions and may present challenges regarding regioselectivity when more complex substrates are used. nih.gov

Diels-Alder Cycloaddition Approaches for Substituted Anthraquinones

The Diels-Alder reaction provides a powerful and highly convergent route to the anthraquinone skeleton, allowing for the predictable construction of the central ring system. nih.gov The synthesis of this compound is efficiently achieved through a two-step process starting with the [4+2] cycloaddition of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene. orgsyn.org

This initial reaction is typically performed by refluxing the reactants in an alcohol solvent, which yields the tetrahydroanthraquinone (B8792033) adduct. orgsyn.org The subsequent and crucial step is the dehydrogenation (aromatization) of this intermediate. This is effectively carried out by dissolving the adduct in an ethanolic potassium hydroxide (B78521) solution and bubbling a current of air through the mixture for an extended period. orgsyn.org This process generates the stable, fully aromatic this compound in high yield. orgsyn.org The over-all yield for both steps is reported to be around 90%. orgsyn.org

| Step | Reactants | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Cycloaddition | 1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene | Ethanol | Reflux, 5 hours | 2,3-Dimethyl-1,4,4a,9a-tetrahydro-anthraquinone | 96% |

| 2. Dehydrogenation | Adduct from Step 1, Potassium Hydroxide | Ethanol | Air bubbling, 24 hours | This compound | 94-96% |

Transition Metal-Catalyzed Cycloadditions for Anthraquinone Synthesis

Modern synthetic methodologies increasingly rely on transition metal catalysis to construct complex aromatic systems with high efficiency and selectivity. frontiersin.org While general methods for anthraquinone synthesis using catalysts based on palladium, cobalt, or indium exist, specific applications for the direct synthesis of this compound via these routes are less commonly detailed than the classical Diels-Alder approach. nih.govnih.gov However, cobalt-catalyzed [2+2+2] cyclotrimerization reactions of alkynes represent a powerful strategy for assembling substituted benzene (B151609) rings, which can be precursors to the anthraquinone system. frontiersin.org For example, cobalt catalysis can be used to synthesize halogenated anthracene (B1667546) derivatives, which could then be oxidized to the corresponding anthraquinones. frontiersin.org Palladium-catalyzed coupling reactions are also instrumental in building complex anthraquinone structures, often by joining pre-functionalized fragments. nih.gov

Post-Synthetic Modification and Functionalization Strategies of this compound

Once the this compound core is synthesized, its peripheral methyl groups and aromatic rings can be further functionalized to create a wide array of derivatives.

Alkylation and Halogenation for Targeted Derivative Synthesis

The methyl groups at the 2- and 3-positions are particularly amenable to radical halogenation, providing a gateway to further functionalization. For instance, after methylation of the hydroxyl groups to form 1,4-dimethoxy-2,3-dimethylanthraquinone, the methyl groups can be brominated. This is achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

This reaction yields the 2,3-bis(bromomethyl) derivative. These activated benzylic bromide positions are highly reactive and can be readily converted to other functional groups. For example, a subsequent halogen exchange reaction using lithium chloride can furnish the corresponding 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone. This di-halogenated compound serves as a versatile electrophilic precursor for a variety of nucleophilic substitution reactions.

Electron Transfer Methodologies for Highly Functionalized Quinones

The functionalized derivatives of this compound, such as the 2,3-bis(chloromethyl) intermediate, are excellent substrates for electron transfer reactions, specifically the radical-nucleophilic substitution (SRN1) mechanism. wikipedia.orgorganicreactions.org This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds under conditions that are often complementary to traditional nucleophilic aromatic substitution.

In a typical SRN1 process, an electron is transferred to the substrate, generating a radical anion. This intermediate then expels a leaving group (e.g., a chloride ion) to form an aryl radical. The radical can then be trapped by a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new molecule of the starting material. This process has been successfully applied to react 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with various nitronate anions, leading to the synthesis of highly functionalized anthraquinone derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 1,4-Dimethoxy-2,3-dimethylanthraquinone | N-Bromosuccinimide (NBS) | Radical Bromination | 1,4-Dimethoxy-2,3-bis(bromomethyl)anthraquinone |

| 1,4-Dimethoxy-2,3-bis(bromomethyl)anthraquinone | Lithium Chloride (LiCl) | Halogen Exchange | 1,4-Dimethoxy-2,3-bis(chloromethyl)anthraquinone |

| 1,4-Dimethoxy-2,3-bis(chloromethyl)anthraquinone | Nitronate Anions | Electron Transfer (SRN1) | Highly Functionalized Anthraquinones |

Nucleophilic Substitution Reactions in Anthraquinone Derivatization

Nucleophilic substitution is a powerful tool for the functionalization of the anthraquinone core. Although aromatic rings are typically electron-rich and resistant to nucleophilic attack, the electron-withdrawing nature of the two carbonyl groups in the central ring of anthraquinone deactivates the aromatic system, making it more susceptible to such reactions. wikipedia.orgmasterorganicchemistry.com This activation facilitates the displacement of a leaving group, such as a halogen, on one of the outer aromatic rings by a nucleophile. wikipedia.org The primary mechanisms governing these transformations are the radical nucleophilic substitution (S_RN1) and the direct nucleophilic aromatic substitution (S_NAr).

The Radical Nucleophilic Substitution (S_RN1) mechanism is a chain reaction process that proceeds through radical and radical-anion intermediates. wikipedia.orgresearchgate.net Unlike traditional S_NAr reactions, the S_RN1 pathway does not require strong electron-withdrawing groups to activate the aromatic substrate. wikipedia.org The mechanism was first detailed in 1970 by Bunnett and Kim. wikipedia.org

The process can be summarized in the following key steps: wikipedia.orgdalalinstitute.com

Initiation: An electron is transferred from a donor (which can be the nucleophile itself, or an external initiator like light) to the aryl halide substrate, forming a radical anion. wikipedia.orgdalalinstitute.com

Fragmentation: This radical anion intermediate collapses, cleaving the carbon-leaving group bond to form an aryl radical and a halide anion. wikipedia.orgrsc.org

Propagation: The newly formed aryl radical reacts with a nucleophile to generate a new radical anion. wikipedia.org This new radical anion then transfers its extra electron to another molecule of the original aryl halide substrate, forming the final product and regenerating the aryl radical, thus propagating the chain. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical is quenched, for instance by abstracting a proton. wikipedia.org

This mechanism has been successfully applied in the synthesis of substituted anthraquinones. For example, 2,3-bis(chloromethyl)-1,4-naphthoquinone (B1201035) reacts with primary nitroalkanes in a one-pot synthesis to yield 2,3-dialkyl-anthraquinones. This transformation is proposed to proceed through two consecutive S_RN1 processes, followed by elimination, cyclization, and dehydrogenation steps. researchgate.net

| Reaction Type | Key Intermediate | Initiation Method | Application Example | Reference |

|---|---|---|---|---|

| S_RN1 | Aryl Radical Anion | Photostimulation, Electron Transfer from Nucleophile | Synthesis of dialkyl-substituted anthraquinones from 2,3-bis(chloromethyl)-1,4-naphthoquinone. | researchgate.net |

Direct Nucleophilic Aromatic Substitution (S_NAr) is a significant pathway for modifying anthraquinone derivatives that possess a suitable leaving group and are activated by electron-withdrawing substituents. wikipedia.org The carbonyl groups of the anthraquinone core serve as powerful activators, stabilizing the negatively charged intermediate formed during the reaction. masterorganicchemistry.com

The S_NAr mechanism is a two-step addition-elimination process: wikipedia.orgmasterorganicchemistry.com

Addition: A nucleophile attacks the electron-deficient aromatic carbon atom that bears the leaving group. This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing carbonyl groups. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored as the leaving group departs, resulting in the final substituted product. masterorganicchemistry.com

This methodology has been used extensively for the synthesis of novel anthraquinone derivatives. For instance, anthraquinones featuring ethyleneoxy sidearms have been prepared through the direct displacement of a chloride leaving group by the anion of an oligo(ethylene glycol) monomethyl ether. dntb.gov.uaresearchgate.net Similarly, the synthesis of various 4-substituted 1-aminoanthraquinones relies on the nucleophilic substitution of the bromine atom in bromaminic acid by different amines. nih.gov

| Substrate | Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chloro-anthraquinone | Anion of CH₃(OCH₂CH₂)ₙOH | Anthraquinone Podand | Formation of C-O bonds via displacement of chloride. | dntb.gov.uaresearchgate.net |

| 1-Amino-4-bromo-anthraquinone-2-sulfonic acid (Bromaminic Acid) | Primary or Secondary Amines | 4-Amino-substituted 1-aminoanthraquinones | Formation of C-N bonds via displacement of bromide. | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Amines, Thiols | N-, S-substituted naphthoquinones | Displacement of chlorides on a related quinone scaffold. | researchgate.net |

Directed Formation of Specific Chemical Bonds (e.g., C-C, C-N, C-O, C-S) in Anthraquinones

The targeted construction of specific chemical bonds attached to the anthraquinone nucleus is essential for creating complex derivatives with tailored properties. Synthetic strategies often leverage the inherent reactivity of the anthraquinone system or employ catalysts to achieve high selectivity.

C-C Bond Formation: The formation of new carbon-carbon bonds on the anthraquinone framework can be challenging but is crucial for building more complex architectures. Enzymatic catalysis provides a highly specific method for such transformations. For example, the enzyme TnmK1, a member of the α/β-hydrolase fold superfamily, has been identified as catalyzing the C-C bond formation that links the anthraquinone moiety to the enediyne core in the biosynthesis of tiancimycin. nih.gov This reaction proceeds via a Michael addition involving a cryptic aldehyde group on an enediyne intermediate. nih.gov Another classical approach to forming C-C bonds in the construction of the anthraquinone ring system itself is the Diels-Alder reaction, where a substituted diene reacts with a naphthoquinone to form the tricyclic core after oxidation. nih.gov

C-N Bond Formation: The introduction of nitrogen-containing functional groups is commonly achieved through nucleophilic substitution of halogenated anthraquinones. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a modern and versatile method for forming C-N bonds between aryl halides and amines. tcichemicals.com A more traditional method, often used in the synthesis of dyes from bromaminic acid, is the Ullmann condensation, which typically involves reacting an aryl halide with an amine in the presence of a copper catalyst. nih.govfrontiersin.org Direct amination of anthraquinone precursors, sometimes facilitated by a catalyst, can also lead to the formation of aminoanthraquinones. mdpi.com

C-O Bond Formation: Carbon-oxygen bonds are frequently formed through Williamson ether synthesis-type reactions, where an alkoxide displaces a leaving group on the anthraquinone ring. This has been applied to the synthesis of anthraquinone-based podands and crown ethers. dntb.gov.uaresearchgate.net A sophisticated and biologically relevant method for C-O bond formation is glycosylation. The enzyme YjiC, a glycosyltransferase from Bacillus licheniformis, has been used in recombinant E. coli to synthesize novel anthraquinone O-glucosides by transferring a glucose moiety to a hydroxyl group on the anthraquinone acceptor. mdpi.com Derivatization of alcohols with anthraquinone-2-carbonyl chloride is another method to form C-O ester bonds. nih.gov

C-S Bond Formation: Sulfur-containing functionalities can be introduced onto the anthraquinone scaffold through several methods. For instance, anthraquinone derivatives with secondary sulfonamide linkers have been synthesized via the coupling of an anthraquinone sulfonyl chloride with various amino acid esters. kcl.ac.uk Additionally, direct nucleophilic aromatic substitution can be employed, as demonstrated by the reaction of 1,2,3,4-tetrafluoro-9,10-anthraquinone with thiophenols to yield thioether derivatives. researchgate.net

| Bond Type | Methodology | Reagents/Catalyst | Example Product | Reference |

|---|---|---|---|---|

| C-C | Enzymatic Michael Addition | TnmK1 Enzyme | Anthraquinone-fused enediyne core | nih.gov |

| C-N | Ullmann Condensation | Copper Catalyst, Amine, Bromoanthraquinone | 4-Amino-1-aminoanthraquinone derivatives | nih.govfrontiersin.org |

| C-O | Enzymatic Glycosylation | Glycosyltransferase (YjiC) | Alizarin 2-O-β-d-glucoside | mdpi.com |

| C-S | Sulfonamide Formation | Anthraquinone sulfonyl chloride, Amino acid ester | Anthraquinone with sulfonamide linker | kcl.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1,4 Anthraquinone

Redox Chemistry and Electron Transfer Processes of 2,3-Dimethyl-1,4-anthraquinone

The redox behavior of anthraquinones, including this compound, is central to their chemical character and applications. These molecules can undergo reversible two-electron, two-proton reduction-oxidation cycles. The process typically involves the formation of intermediate radical species and is highly sensitive to the molecular structure and environment.

The initial step in the reduction of an anthraquinone (B42736) is a one-electron transfer to its lowest unoccupied molecular orbital (LUMO), a π* antibonding orbital, to form a radical anion. nih.gov This process is a hallmark of aromatic quinone chemistry. The stability of the resulting this compound radical anion is governed by several factors.

Radical anions of aromatic hydrocarbons can be stable in solution for extended periods under oxygen- and water-free conditions. nih.gov However, their persistence is influenced by the nature of the substituents on the aromatic core. Electron-donating groups, such as the methyl groups in this compound, tend to produce a more reactive and less persistent free radical compared to quinones with electron-withdrawing groups. nih.gov The stability of the radical anion can also be affected by subsequent chemical reactions, such as dimerization with another radical or a neutral quinone molecule, a phenomenon observed in some anthraquinone derivatives following the initial electron reduction. rsc.org

The reduction of quinones in protic media is intrinsically linked to proton transfer events, often occurring in a concerted or stepwise manner with electron transfer in what is known as a proton-coupled electron transfer (PCET) process. nih.govfrontiersin.org Following the initial formation of the radical anion (Q•⁻), protonation can occur to yield a neutral semiquinone radical (QH•). A subsequent electron and proton transfer completes the reduction to the hydroquinone (QH₂). nih.govfrontiersin.org

The specific pathway and intermediates depend on factors such as the pH of the medium and the nature of the quinone. In some systems, reduced species like the quinone dianion can form stable hydrogen-bonded complexes with proton donors, such as the corresponding hydroquinone, facilitating the proton transfer steps. researchgate.net

The redox potential of an anthraquinone is a critical thermodynamic parameter that is strongly influenced by the nature and position of substituents on its aromatic framework. nih.govfrontiersin.org The two methyl groups in this compound serve as electron-donating groups (EDGs).

EDGs increase the electron density on the quinone ring system, which raises the energy of the LUMO. sdu.dkresearchgate.net A higher LUMO energy makes the molecule more difficult to reduce, resulting in a lower (more negative) redox potential compared to the unsubstituted parent anthraquinone. sdu.dkresearchgate.net Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy and make the redox potential higher (more positive). sdu.dkresearchgate.net

Computational studies have systematically investigated these effects. Density functional theory (DFT) calculations have shown a linear correlation between the calculated LUMO energy and the measured reduction potential for a wide range of anthraquinone derivatives. researchgate.netacs.org These studies confirm that substituting the anthraquinone core with electron-donating methyl groups lowers the reduction potential. For instance, it has been calculated that a complete methylation of anthraquinone can improve its reduction window by approximately 0.4 V, highlighting the significant impact of such substituents. researchgate.netacs.orgjcesr.org This tunability allows for the rational design of quinone molecules with specific redox properties for various applications. researchgate.net

| Substituent Type | Effect on LUMO Energy | Effect on Reduction Potential | Example Group |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increase | Lower (more negative) | -CH₃, -OH, -NH₂ |

| Electron-Withdrawing Group (EWG) | Decrease | Higher (more positive) | -CN, -Cl |

Photoreduction and Photochemical Reactivity of this compound and its Derivatives

Upon absorption of light, this compound can undergo photochemical reactions, primarily photoreduction, which proceeds via electronically excited states.

Like many quinones, the photochemistry of this compound is mediated by its excited triplet state. Following absorption of a photon and rapid intersystem crossing from the initial excited singlet state, the longer-lived triplet state is populated. This excited triplet state is a potent oxidant and can react with suitable external electron donors. researchgate.net

Studies using time-resolved UV-visible spectroscopy on anthraquinone derivatives, including 2,3-dimethyl-9,10-anthraquinone, have shown that the excited triplet state is readily quenched by electron donors such as alcohols and amines (e.g., triethylamine, TEA). researchgate.net The quenching mechanism involves an electron transfer from the donor molecule to the excited anthraquinone. For amines, the rate constant of this triplet quenching reaction is extremely high, approaching the diffusion-controlled limit. researchgate.net

The electron transfer from an external donor to the excited triplet state of this compound results in the formation of the corresponding semiquinone radical anion and the radical cation of the donor. researchgate.net In protic solvents, the radical anion is quickly protonated to yield the neutral semiquinone radical. researchgate.net

These semiquinone radical intermediates are transient species and can be quenched through several pathways. A primary non-productive quenching route is back-electron transfer from the semiquinone radical anion to the donor radical cation, regenerating the ground-state reactants. Productive pathways include the disproportionation (or dismutation) of two semiquinone radicals. This self-quenching reaction is spontaneous and reversible, yielding one molecule of the original quinone and one molecule of the fully reduced hydroquinone. nih.gov

2 QH• ⇌ Q + QH₂

In the presence of molecular oxygen, semiquinone radicals can also be quenched by reacting with O₂ to produce a superoxide radical (O₂•⁻), regenerating the parent quinone in the process. nih.gov

Quantum Yields of Photoconversion to Dihydroxyanthracenesresearchgate.net

The quantum yield of oxygen uptake is dependent on the concentration of the donor molecule. For instance, in the presence of 1 M 2-propanol, the Φ-O2 for 9,10-anthraquinone and its methylated derivatives is in the range of 0.3 to 0.6. nih.gov The specific quantum yields for this compound would be expected to fall within this range, influenced by the specific donor and reaction conditions.

Role of Molecular Oxygen in Photoreaction Pathwaysresearchgate.net

Molecular oxygen plays a crucial role in the photoreaction pathways of this compound. In the presence of oxygen, the primary photoreaction involves the reduction of molecular oxygen to form hydrogen peroxide. nih.gov This process is initiated by the formation of the anthraquinone triplet state upon photoexcitation, which then abstracts a hydrogen atom or an electron from a donor molecule to form a semiquinone radical.

Photoexcitation: AQ + hν → 1AQ* → 3AQ*

Hydrogen/Electron Abstraction: 3AQ* + DH → AQH• + D•

Oxygen Reduction: AQH• + O2 → AQ + HO2•

Superoxide Formation: AQ•- + O2 → AQ + O2•-

Where AQ is the anthraquinone, DH is the hydrogen/electron donor, AQH• is the semiquinone radical, and AQ•- is the radical anion.

Structural Effects on the Reactivity of Anthraquinones

Influence of Carbonyl Group Electronic Properties on Reactivityacs.org

The electronic properties of the carbonyl groups are a key determinant of the reactivity of anthraquinones. The electrophilicity of the carbonyl carbon atom dictates its susceptibility to nucleophilic attack, which is a central feature of many of its reactions. The introduction of substituents onto the anthraquinone ring system can significantly modulate the electronic properties of the carbonyl groups through inductive and resonance effects.

Electron-withdrawing groups (EWGs) tend to decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which generally leads to a higher redox potential, making the anthraquinone easier to reduce. sdu.dk Conversely, electron-donating groups (EDGs) increase the LUMO energy, resulting in a lower redox potential. sdu.dkacs.org For instance, the full substitution of an anthraquinone derivative with cyano (CN) groups, which are strong EWGs, results in the highest calculated redox potential and the lowest LUMO energy. sdu.dk On the other hand, the introduction of amino (NH2) groups, which are EDGs, tends to increase LUMO energies and lower redox potentials. sdu.dk

A systematic study on anthraquinone derivatives with various carbonyl functionalities showed that the open-circuit redox potential can be tailored by varying the tail of the carbonyl functionality. acs.org The redox potential was found to decrease in the order of -F, -Cl > -H > -OH, indicating that a tail with a stronger electron-withdrawing nature can lead to a slight improvement in the redox potential. acs.org

The following table summarizes the effect of different substituents on the redox potential of a heteroaromatic anthraquinone derivative (BDTD).

| Substituent | Number of Substituents | LUMO Energy (eV) | Calculated Redox Potential (Ecal) (V) |

| H | 0 | -4.01 | 2.895 |

| CN | 1 | -4.4 to -4.5 | 3.1 to 3.2 |

| CN | 3 | > -5.0 | 3.2 to 3.3 |

| CN | Full | -5.05 | 3.460 |

| NH2 | 1 | - | Lowered |

| NH2 | Multiple | - | Further Lowered |

Data adapted from computational studies on BDTD derivatives. sdu.dk

Molecular Rigidity and its Impact on Reaction Dynamicsacs.org

The rigidity of the molecular framework of anthraquinones can influence their reaction dynamics. A more rigid structure can limit the conformational changes that may be necessary to reach the transition state of a reaction, potentially affecting the reaction rate. For instance, in the context of DNA intercalators, the binding of an anthraquinone derivative to DNA reduces its conformational space, leading to an increase in unfavorable entropy. nih.gov This suggests that a more rigid anthraquinone derivative might have a lower entropic penalty upon binding to another molecule.

Furthermore, studies on helically fused anthraquinones have shown that steric congestion around the carbonyl moieties can be significant. researchgate.net This steric hindrance, a consequence of the rigid, nonplanar helical structure, can influence the accessibility of the carbonyl groups to reactants and thus affect the reaction dynamics. While direct quantitative data on the impact of molecular rigidity on the reaction dynamics of this compound is limited, the general principles suggest that its relatively planar and rigid structure would likely lead to predictable reaction pathways without the complexities of significant conformational changes during a reaction.

Intramolecular and Intermolecular Hydrogen Bonding Effects on Reactivityacs.orgnih.gov

Hydrogen bonding, both intramolecular and intermolecular, can have a profound effect on the reactivity of anthraquinones.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds, typically formed between a hydroxyl group and a neighboring carbonyl oxygen, can significantly influence the electronic properties and reactivity of the anthraquinone molecule. The formation of a quasi-ring through intramolecular hydrogen bonding can lead to a reorganization of the electronic structure. nih.gov This can affect the redox potential of the anthraquinone. For example, it has been shown that intramolecular hydrogen bonding stabilizes the anion radical structure, leading to a shift in reduction potentials toward less negative values when compared with quinones without this interaction. nih.gov The presence of these bonds can be detected through spectroscopic methods, such as a downfield shift in the 1H NMR spectrum and a shift to lower energy in the X-H stretching frequency in the infrared spectrum. nih.gov

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonding between anthraquinone molecules or between an anthraquinone and a solvent or reactant molecule can also play a significant role in its reactivity. For instance, in two-component monolayers of anthraquinone derivatives, stabilizing lateral interactions consistent with intermolecular hydrogen bonding have been observed. acs.org These interactions can influence the packing and orientation of the molecules, which in turn can affect their reactivity at a surface.

Computational studies have shown that in the oxidation of anthrahydroquinone (AnH2Q) by molecular oxygen, the process can proceed through the formation of an intermolecular hydrogen-bonded complex. nih.gov The transition state involves a hydrogen atom transfer with the simultaneous formation of an intermolecular hydrogen bond. nih.gov The strength of these hydrogen bonds can be influenced by the solvent, which can in turn affect the equilibrium between different tautomeric forms of hydroxylated anthraquinones. nih.gov

The complementary effects of intra- and intermolecular hydrogen bonds on electron transfer have been studied in various anthraquinone derivatives. The inductive effect of substituents can indirectly control the charge distribution on the carbonyl oxygen, which in turn affects the formation of intermolecular hydrogen bond complexes. acs.org

Spectroscopic and Advanced Analytical Characterization of 2,3 Dimethyl 1,4 Anthraquinone

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing infrared (IR) analysis, is a powerful tool for identifying the functional groups and bonding arrangements within a molecule.

The infrared (IR) spectrum of 2,3-Dimethyl-1,4-anthraquinone reveals characteristic absorption bands that correspond to specific molecular vibrations. The C=O stretching vibrations are particularly prominent, typically appearing in the region of 1678 cm⁻¹. beilstein-journals.org Aromatic C=C stretching vibrations are also observed, generally in the 1587 cm⁻¹ region. beilstein-journals.org The presence of methyl groups is indicated by C-H stretching vibrations.

Key IR absorption bands for related anthraquinone (B42736) structures provide a reference for the expected spectral features of this compound. For instance, the parent compound, anthraquinone, exhibits a strong C=O stretching band. chemicalbook.com The characteristic in-plane carbonyl and ring stretching vibrations for quinones are generally found between 1560 and 1710 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Bands of Anthraquinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1678 |

| Aromatic C=C | Stretching | 1587 |

| C-H (Aromatic) | Stretching | ~3084 |

| C-H (Methyl) | Stretching | 2850-2960 |

The vibrational modes of the carbonyl (C=O) groups in anthraquinones are a key diagnostic feature in their IR spectra. In cyclic ketones, the C=O stretching vibrations are typically found in the 1800-1000 cm⁻¹ range, with the frequency being sensitive to ring strain. elixirpublishers.com For anthraquinone itself, a band is reported at 1738 cm⁻¹. researchgate.net The exact position of the C=O stretching frequency can be influenced by substituents on the anthraquinone core.

Studies on similar molecules like 1,4-naphthoquinone (B94277) show that upon radicalization, the C=O in-plane bending frequency can decrease. jocpr.com Theoretical and experimental studies on various dihydroxyanthraquinones have identified multiple vibrational modes, including those involving significant stretches of the quinone double bonds. nsf.gov This comparative data is crucial for the precise assignment of the C=O vibrational modes in this compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide complementary information for a complete structural assignment.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the unsubstituted benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. For the parent 1,4-anthraquinone (B1204791), aromatic protons are observed at chemical shifts of approximately 8.58 ppm, 8.04 ppm, and 7.69 ppm. chemicalbook.com

The two methyl groups at the C2 and C3 positions are chemically equivalent and are expected to produce a single, sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons. The protons on the quinonoid ring will also have characteristic chemical shifts. For example, in 1,4-anthraquinone, the protons on the quinonoid ring appear at around 7.06 ppm. chemicalbook.com

Interactive Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H5, H8) | ~8.1-8.3 | Multiplet |

| Aromatic (H6, H7) | ~7.7-7.9 | Multiplet |

Note: Predicted values are based on typical ranges for similar anthraquinone structures.

The ¹³C-NMR spectrum provides information on all the carbon atoms in the this compound molecule. The carbonyl carbons (C=O) are characteristically found at the most downfield chemical shifts, typically in the range of 180-190 ppm. researchgate.net For unsubstituted anthraquinone, the carbonyl carbons appear around 183 ppm. chemicalbook.com

The aromatic carbons will exhibit signals in the region of 125-150 ppm. libretexts.org The quaternary carbons, including those to which the methyl groups are attached (C2 and C3) and the bridgehead carbons, will also have distinct chemical shifts. The methyl carbons will appear at the most upfield region of the spectrum, typically between 10-30 ppm. libretexts.org

Interactive Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1, C4) | 180-185 |

| Aromatic Quaternary | 130-145 |

| Aromatic CH | 125-135 |

Note: Predicted values are based on typical ranges for similar anthraquinone structures.

Advanced Chromatographic and Separation Techniques for Anthraquinone Research

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Mixture Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. The methodology leverages the high-resolution separation capabilities of UHPLC, which uses columns with smaller particle sizes (typically under 2 μm) to achieve superior peak capacity and reduced analysis time compared to traditional HPLC. researchgate.net This separation is seamlessly coupled with mass spectrometry, which provides sensitive detection and structural information based on the mass-to-charge ratio (m/z) of the analytes and their fragments.

In the analysis of anthraquinone derivatives, UHPLC-MS is particularly effective. researchgate.net The separation is commonly performed on reversed-phase columns, such as a C18 column, which effectively separates compounds based on their hydrophobicity. researchgate.netmdpi.com A gradient elution with a mobile phase consisting of an aqueous component (often with an acid additive like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to resolve a wide range of anthraquinones with varying polarities. researchgate.netmdpi.com

For detection, electrospray ionization (ESI) is a frequently used interface, as it is a soft ionization technique suitable for the moderately polar nature of many anthraquinone derivatives. Studies have shown that negative ion mode ESI is often more sensitive for detecting anthraquinones, typically yielding a prominent deprotonated molecule [M-H]⁻. mdpi.com Tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, enhances selectivity and sensitivity, making it ideal for quantitative analysis of specific compounds like this compound within a complex matrix, such as a plant extract. researchgate.net This approach allows for the simultaneous quantification of multiple anthraquinone derivatives in a single analytical run. nih.govnih.gov

The table below outlines typical parameters for the analysis of anthraquinone derivatives using UHPLC-MS.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography System | UHPLC | researchgate.netmdpi.com |

| Column | Reversed-phase C18 (e.g., Waters Acquity BEH C18, 2.1 mm × 100 mm, 1.7 μm) | researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid or 0.1% phosphoric acid | researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netnih.gov |

| Elution Mode | Gradient | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |

| Ionization Mode | Negative [M-H]⁻ | mdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification | researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Extractives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components within a sample. researchgate.net This method is particularly useful for the analysis of complex mixtures derived from natural product extracts. nih.gov For less volatile compounds, derivatization to increase volatility may be required. researchgate.net

In the context of anthraquinone analysis, GC-MS can be employed to determine the presence of compounds like this compound in various extracts. researchgate.net The sample is first vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The EI process generates a molecular ion (M⁺) and a series of characteristic fragment ions. This fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. For this compound (C₁₆H₁₂O₂; Molecular Weight: 236.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 236. The fragmentation is dominated by the stable anthraquinone core. A common fragmentation pathway for anthraquinones involves the sequential loss of neutral carbon monoxide (CO) molecules. chemicalbook.com Therefore, key fragments for the anthraquinone skeleton are often observed at m/z 180 (M-CO)⁺, m/z 152 (M-2CO)⁺, and m/z 76. The presence of the two methyl groups on the this compound structure would also influence the fragmentation pattern.

The following table summarizes the predicted key mass fragments for this compound in a typical GC-MS analysis.

| m/z (Mass-to-Charge Ratio) | Predicted Ion/Fragment | Description |

|---|---|---|

| 236 | [C₁₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 221 | [M - CH₃]⁺ | Loss of a methyl group |

| 208 | [M - CO]⁺ | Loss of one carbon monoxide molecule |

| 180 | [M - 2CO]⁺ or [M - CO - C₂H₄]⁺ | Loss of two CO molecules from the quinone structure |

| 152 | [M - 2CO - C₂H₄]⁺ or [M - 3CO]⁺ | Further fragmentation, loss of another CO or ethylene (B1197577) from the dimethyl-substituted ring |

| 76 | [C₆H₄]⁺ | Fragment corresponding to a benzenoid ring, characteristic of polycyclic aromatic compounds |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Structural Insights

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules by orders of magnitude. researchgate.netnih.gov This enhancement occurs when the analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, most commonly silver or gold. csic.esosti.gov The technique overcomes two major limitations of conventional Raman spectroscopy: low sensitivity and interference from fluorescence. researchgate.net

SERS is exceptionally valuable for obtaining structural information about anthraquinone derivatives. csic.es The resulting spectrum provides a detailed vibrational fingerprint of the molecule, with specific bands corresponding to the stretching and bending modes of its chemical bonds. nsf.govnih.gov The enhancement mechanism is sensitive to the distance and orientation of the molecule relative to the metal surface. koreascience.kr Analysis of the relative intensities of SERS bands can therefore provide insights into how the this compound molecule adsorbs onto the surface. For instance, an enhancement of C=O stretching modes might suggest an orientation where the quinone part of the molecule is perpendicular to the surface. researchgate.net

For this compound, the SERS spectrum would be characterized by several key vibrational modes. These include:

C=O stretching vibrations of the quinone group.

C=C stretching vibrations within the aromatic rings.

In-plane and out-of-plane C-H bending modes .

Ring breathing modes of the fused ring system.

Vibrations associated with the C-CH₃ bonds , including stretching and bending modes.

By comparing experimental SERS spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecule's structural and electronic properties upon adsorption. researchgate.net

The table below lists some of the principal vibrational modes expected for the anthraquinone skeleton and its methyl substituents, which would be prominent in the SERS spectrum of this compound.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretching | 1650 - 1700 | researchgate.net |

| Aromatic C=C Stretching | 1580 - 1620 | nsf.gov |

| Aromatic Ring Quadrant Stretch | 1300 - 1400 | nsf.gov |

| C-H In-plane Bending | 1100 - 1300 | researchgate.net |

| Ring Breathing / Deformations | 600 - 900 | nsf.gov |

| Fused Ring Vibrations | 400 - 500 | nsf.gov |

| C-CH₃ Stretching/Bending | 900 - 1000 and 1350 - 1450 | General Spectroscopic Data |

Computational and Theoretical Investigations of 2,3 Dimethyl 1,4 Anthraquinone

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine a molecule's wave function and energy.

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that solves the Schrödinger equation for a multi-electron system by approximating the exact N-body wave function with a single Slater determinant. wikipedia.org While significant, the HF method neglects electron correlation, which can be a limitation.

Density Functional Theory (DFT) has become a more common and often more accurate method for studying molecules of this size. mdpi.com DFT focuses on the electron density rather than the complex many-electron wave function, making it computationally more efficient. researchgate.net Hybrid functionals, such as B3LYP, which combine aspects of HF theory with DFT, have proven to be particularly reliable for calculating the properties of anthraquinone (B42736) and its derivatives. researchgate.netmdpi.com These quantum chemical methods are routinely used to study the reactivity, bond energies, and electron density distribution of anthraquinone molecules. scientists.uz

A primary step in computational analysis is geometry optimization, where the molecule's lowest-energy structure is determined. uclouvain.be For anthraquinone derivatives, these calculations typically reveal an essentially planar core structure. researchgate.netacs.org DFT calculations can predict key structural parameters, such as bond lengths and angles, which can be compared to experimental data from techniques like X-ray crystallography. whiterose.ac.uk For the parent anthraquinone molecule, the quinoidal nature of the central ring is a key structural feature identified through both calculation and experiment. whiterose.ac.uk Such computational analysis would similarly predict the precise three-dimensional arrangement of atoms in 2,3-Dimethyl-1,4-anthraquinone, accounting for the influence of the two methyl groups on the anthraquinone framework.

| Structural Parameter | Description |

|---|---|

| Bond Lengths | Calculated distances between bonded atoms (e.g., C=O, C-C, C-H). |

| Bond Angles | Calculated angles between three connected atoms (e.g., C-C-C, C-C=O). |

| Dihedral Angles | Calculated torsional angles that define the molecule's 3D shape and planarity. |

| Spin Properties | Investigation of electron spin distribution, relevant for radical ions or excited states. |

The adiabatic electron affinity (EAa) is the energy released when an electron is added to a neutral molecule in its optimized geometry, allowing the resulting anion to relax to its own optimized geometry. It is a crucial measure of a molecule's ability to accept an electron and is directly related to its redox potential. Computational methods, particularly DFT, have been successfully used to calculate the EAa of various substituted anthraquinones. researchgate.netpeeref.comnih.gov Studies on other derivatives show a strong correlation between EAa values calculated using DFT and those estimated from experimental data, validating the predictive power of these theoretical approaches. researchgate.netnih.govresearcher.life

Theoretical calculations are instrumental in interpreting and assigning experimental vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and Raman spectroscopy. mdpi.com DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. researchgate.net By comparing the calculated frequencies with experimental spectra, each band can be assigned to a specific vibration, such as the characteristic stretching of the carbonyl (C=O) groups or the various C-C and C-H vibrations within the aromatic rings. nsf.gov Time-dependent density functional theory (TDDFT) has been shown to accurately calculate the Raman spectra of dihydroxyanthraquinones. nsf.gov

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. mdpi.com |

| C=O Stretch (Quinone) | 1660-1740 | Stretching of the two carbon-oxygen double bonds in the central ring. mdpi.com |

| C=C Stretch (Aromatic) | 1450-1600 | Stretching vibrations within the fused aromatic rings. |

| C-H Bend (Aromatic) | 1000-1300 | In-plane and out-of-plane bending of the aromatic C-H bonds. |

Frontier Molecular Orbital (FMO) Theory and Related Parameters

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing chemical reactivity and electronic properties by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energies of these orbitals and the gap between them are critical parameters derived from quantum chemical calculations.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and more likely to be reactive. researchgate.net For anthraquinone and its derivatives, the electronic transitions, such as those observed in UV-Visible spectroscopy, are often described by the promotion of an electron from the HOMO to the LUMO (a π→π* transition). researchgate.netsioc-journal.cn DFT calculations are widely used to determine the HOMO and LUMO energy levels for anthraquinone systems. mdpi.comresearchgate.netresearchgate.net For the parent anthraquinone molecule, theoretical calculations place the HOMO and LUMO energies at approximately -6.99 eV and -2.79 eV, respectively, resulting in an energy gap of 4.2 eV. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ability to donate an electron (ionization potential). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the ability to accept an electron (electron affinity). |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net |

Correlation Between Computed LUMO Energy and Reduction Potential

A fundamental principle in electrochemistry is the relationship between a molecule's electronic structure and its redox properties. For anthraquinone derivatives, the first reduction is a one-electron process that involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy of the LUMO is directly related to the reduction potential (E₁/₂). A lower LUMO energy indicates that the molecule can more readily accept an electron, corresponding to a higher (less negative) reduction potential. sdu.dkjcesr.org

Computational studies, often employing Density Functional Theory (DFT), have established a strong linear correlation between the calculated LUMO energy and the experimentally measured reduction potential for a wide range of quinone and anthraquinone derivatives. sdu.dknih.gov This relationship serves as a valuable predictive tool. Electron-withdrawing groups attached to the anthraquinone core tend to lower the LUMO energy, making the compound easier to reduce, while electron-donating groups, such as the methyl groups in this compound, generally increase the LUMO energy, leading to a more negative reduction potential compared to the unsubstituted parent compound. sdu.dknih.gov

For instance, studies on various substituted anthraquinones demonstrate this trend clearly. The addition of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups raises the LUMO energy and makes the reduction potential more negative. sdu.dknih.gov Conversely, electron-withdrawing groups like cyano (-CN) significantly lower the LUMO energy and make the reduction potential more positive. sdu.dk This predictable relationship allows for the computational screening of novel anthraquinone derivatives for applications where specific redox properties are desired, such as in redox flow batteries. jcesr.org

| Substituent Group | Number of Groups | LUMO Energy (eV) | Calculated Potential (Ecal vs. Li/Li+) |

|---|---|---|---|

| -H (Parent Compound) | 0 | -3.59 | 2.50 V |

| -CN (Electron-Withdrawing) | 1 | -4.0 to -4.1 | 2.7 to 2.8 V |

| 2 | -4.5 to -4.6 | >3.0 V | |

| 4 | -5.05 | 3.46 V | |

| -NH₂ (Electron-Donating) | 1 | -3.4 to -3.5 | 2.3 to 2.4 V |

| 2 | -3.3 to -3.4 | 2.2 to 2.3 V |

Analysis of Electronic Delocalization and Charge Transfer

In donor-acceptor systems based on the anthraquinone scaffold, the anthraquinone unit typically serves as the electron acceptor. nih.govnih.gov While methyl groups are relatively weak donors, their presence alters the electron density distribution across the molecule. Upon excitation or reduction, the distribution of charge changes significantly. Computational methods can map these changes by calculating molecular orbitals (like the HOMO and LUMO) and generating electron density surface plots. For this compound, the LUMO is expected to be primarily localized over the quinone ring and the carbonyl groups, which is the region that accepts an electron during reduction. nih.gov

Studies on related systems show that the degree of electronic delocalization and charge transfer between different parts of a molecule can be quantified. escholarship.org For example, in metal-organic frameworks incorporating anthraquinone-like linkers, reduction leads to increased electron delocalization, which can be tracked computationally and experimentally. escholarship.org In donor-acceptor molecules designed for applications like thermally activated delayed fluorescence (TADF), modifying the donor strength and the linkage to the anthraquinone acceptor core directly tunes the ICT character, which in turn dictates the photophysical properties. nih.gov

Thermochemical Calculations for Reaction Stability and Decomposition Pathways

Thermochemical calculations are crucial for determining the thermodynamic stability of a molecule and predicting its potential decomposition pathways. These computations can estimate key parameters such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and bond dissociation energies.

For anthraquinone systems, computational studies using methods like B3LYP have been employed to calculate these thermochemical properties. researchgate.net The stability of a particular isomer, such as 1,4-anthraquinone (B1204791) versus the more common 9,10-anthraquinone, can be assessed by comparing their calculated enthalpies of formation. researchgate.net Such studies have quantified the stabilization energy conferred by the aromatic system. researchgate.net

For this compound, thermochemical calculations could be used to:

Determine its relative stability: By comparing its calculated enthalpy of formation with other isomers or related compounds.

Identify the weakest bonds: Calculating bond dissociation energies can pinpoint the most likely bonds to break first during thermal decomposition, providing insight into potential degradation mechanisms.

| Compound | Experimental ΔfH°(g) (kJ mol⁻¹) | Computational Method | Calculated ΔfH°(g) (kJ mol⁻¹) |

|---|---|---|---|

| 1,4-Anthraquinone | -44.9 ± 5.7 | B3LYP/6-311++G(3df,2p) | -48.4 |

| 9,10-Anthraquinone | -148.9 ± 3.4 | -152.1 |

Solvation Models and Simulations of Solvent-Solute Interactions

The properties and behavior of this compound in solution are heavily influenced by its interactions with solvent molecules. Solvation models are computational methods used to simulate these effects. These models can be broadly categorized into explicit models, where individual solvent molecules are included, and implicit models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. researchgate.netdntb.gov.ua

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that has been successfully applied to study anthraquinone dyes. uclouvain.beresearchgate.net These models are essential for accurately predicting properties in solution, such as UV-Vis absorption spectra and redox potentials, as the solvent can stabilize the ground, excited, or reduced states differently. researchgate.netelectrochemsci.org

Studies on substituted anthraquinones in binary solvent mixtures have revealed preferential solvation, where the local environment around the solute molecule is enriched in one of the solvent components. researchgate.netnih.govnih.gov For example, spectroscopic investigations of 1,4-dimethoxy-2,3-dimethyl-9,10-anthraquinone and 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone in various solvent mixtures showed that the composition of the solvation shell immediately surrounding the molecule can differ significantly from the bulk solvent composition. researchgate.netnih.gov This preferential solvation is driven by specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole forces, and affects the molecule's spectroscopic and photophysical properties. nih.gov Simulations can help quantify these interactions and predict how changes in solvent composition will alter the molecule's behavior.

Predictive Modeling for Structure-Property Relationships in Anthraquinone Systems

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, is a powerful approach for correlating the structural features of molecules with their physical, chemical, or biological properties. nih.gov For anthraquinone systems, QSPR models have been developed to predict a variety of important properties, including electrochemical half-wave potentials, solubility, and dichroism. nih.govbiolmolchem.comnih.gov

These models are built by first calculating a set of molecular descriptors for a series of related anthraquinone compounds. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. Then, statistical methods like multiple linear regression (MLR) or nonlinear methods like artificial neural networks (ANN) are used to build a mathematical model that links these descriptors to the experimental property of interest. biolmolchem.combiolmolchem.comresearchgate.net

Key applications of QSPR for anthraquinone systems include:

Predicting Redox Potentials: QSPR models have successfully predicted the half-wave reduction potential (E₁/₂) of substituted 9,10-anthraquinones, providing a way to estimate this crucial electrochemical property without the need for experiments. biolmolchem.combiolmolchem.com

Estimating Solubility: Models have been developed to predict the solubility of anthraquinone derivatives in various solvents, including supercritical carbon dioxide, which is important for purification and processing. nih.govresearchgate.net

Guiding Molecular Design: By identifying the key structural descriptors that influence a desired property, QSPR models can guide the design of new anthraquinone derivatives with optimized characteristics for specific applications, such as advanced dyes or electronic materials. nih.gov

| Property Predicted | Modeling Technique | Key Findings | Reference |

|---|---|---|---|

| Half-wave reduction potential (E₁/₂) | Partial Least Squares (PLS), Artificial Neural Network (ANN) | Developed stable models to predict E₁/₂ based on calculated molecular descriptors, useful for designing new compounds with specific electrochemical properties. | biolmolchem.combiolmolchem.com |

| Solubility in supercritical CO₂ | Multiple Linear Regression (MLR), ANN | ANN models provided more accurate predictions than linear models, demonstrating the complexity of solubility phenomena. | nih.govresearchgate.net |

| Dichroic order parameters in liquid crystals | Computational simulations and modeling | Showed how structural modifications (substituents) on the anthraquinone core influence orientation and optoelectronic properties in host materials. | nih.gov |

Advanced Applications and Materials Science of 2,3 Dimethyl 1,4 Anthraquinone Derivatives

Organic Electronics and Optoelectronics

The tunable nature of anthraquinone (B42736) derivatives allows for their integration into various organic electronic and optoelectronic devices. By strategically modifying their molecular structure, researchers can fine-tune their electronic properties to suit specific device requirements, leading to innovations in electron-transport materials and photopolymerization technologies.

In the realm of organic electronics, there is a significant demand for stable and efficient electron-transport materials (ETMs) to improve the performance of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Anthraquinone derivatives are promising candidates due to their inherent electron-accepting properties. researchgate.net The performance of these materials is largely dictated by their lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.org For a material to be an effective and air-stable ETM, a LUMO energy of ≤ −4.0 eV is generally targeted. beilstein-journals.org

Research into various anthraquinone derivatives has shown that their electrochemical properties can be systematically tuned. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the redox potentials of the molecule. A study on a series of anthraquinone dyes demonstrated that variations in substituent groups could lead to a difference of over 700 mV in their reduction potentials, highlighting the versatility of these compounds in designing materials with specific electronic characteristics. rsc.org

Furthermore, the incorporation of anthraquinone units into more complex structures like metal-organic frameworks (MOFs) has been explored. Zirconium-based MOFs containing anthraquinone dicarboxylate linkers have been shown to exhibit stable and tunable proton-coupled electron transport. nih.gov The electrochemical behavior of these MOFs can be controlled by the pH of the surrounding medium, allowing for a precise number of electrons and protons to be transferred. nih.gov This capability suggests their potential application as charge carriers in sophisticated electronic devices. nih.gov

The table below summarizes the electrochemical properties of select anthraquinone derivatives investigated for their electron-transport capabilities.

| Compound/Material | Key Findings | Potential Application |

| Dialkoxy derivatives of anthraquinone (AQ), dicyano-anthraquinone (DCAQ), and tetracyanoanthraquinone (TCAQ) | The electron accepting strength was established by cyclic voltammetry as -1.52 V, -1.3 V, and -0.9 V vs. ferrocene/ferricenium for AQ, DCAQ, and TCAQ, respectively. researchgate.net | n-type materials in organic electronics. researchgate.net |

| 2,6-Zr-AQ-MOF and 1,4-Zr-AQ-MOF | These MOFs exhibit chemical stability and undergo diverse electrochemical processes where the number of electrons and protons transferred can be tailored by the pH of the media. nih.gov | Charge carriers in electronic devices. nih.gov |

| Anthraquinone dyes with bis-(4-propylphenyl) substituents | The visible transitions and redox potentials vary with the HOMO and LUMO energies, demonstrating tunability. whiterose.ac.uk | Guest-host liquid-crystal applications. whiterose.ac.uk |

The field of 3D printing, or additive manufacturing, relies on the precise curing of liquid resins into solid objects. Photopolymerization, a process initiated by light, is a key technology in this area. Anthraquinone derivatives have emerged as effective components in the photoinitiating systems used for 3D printing.

A novel anthraquinone-based oxime ester (AQ-Ox) has been synthesized and demonstrated to be an efficient Type I visible-light photoinitiator. rsc.org This is significant because it can initiate polymerization under visible light from LEDs (at 385, 405, and 455 nm), which is a safer and more energy-efficient alternative to UV light. rsc.org The AQ-Ox system was shown to achieve high final acrylate conversions in the free-radical polymerization of a bio-based monomer, both in the presence and absence of oxygen. rsc.org

Notably, the performance of AQ-Ox was superior to commonly used Type I photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). rsc.org The successful use of this anthraquinone derivative in designing and fabricating 3D objects highlights its potential in advanced manufacturing technologies. rsc.org The development of such photoinitiators is crucial for expanding the capabilities and material compatibility of 3D photoprinting. researchgate.net

Expanding on their role in 3D printing, anthraquinone derivatives are versatile photopolymerization initiators for a broader range of applications. They can function as either Type I (cleavable) or Type II (hydrogen-abstraction) photoinitiators. nih.govsigmaaldrich.com

In Type II systems, the excited state of the anthraquinone derivative interacts with a co-initiator, typically an amine, to generate the free radicals that initiate polymerization. researchgate.netnih.gov The efficiency of these systems is dependent on the absorption characteristics of the anthraquinone derivative overlapping with the emission spectrum of the light source. sigmaaldrich.com

Recent research has focused on modifying the anthraquinone scaffold to create initiators that are sensitive to visible light, which is desirable for many applications, including dental materials and coatings. researchgate.netoraljournal.com For instance, the introduction of silyloxy groups to the anthraquinone skeleton has resulted in Type I photoinitiators that are sensitive to 405 nm visible light. researchgate.net An important advantage of these particular initiators is that they are free of sulfur, nitrogen, and phosphorus, which can be beneficial from an environmental and safety perspective. researchgate.net

The development of water-soluble anthraquinone derivatives has also broadened their applicability. For example, anthraquinone-2-sulfonate sodium has been used to modify polyamide fibers, allowing for subsequent UV-initiated grafting of other molecules. nih.gov

The following table presents data on the performance of an anthraquinone-based photoinitiator compared to standard initiators.

| Photoinitiator System | Light Source (nm) | Final Acrylate Conversion (%) (under air) | Final Acrylate Conversion (%) (laminate) |

| AQ-Ox | 405 | ~55 | ~60 |

| BAPO | 405 | ~35 | ~45 |

| DMPA | 365 | Not reported for 405 nm | Not reported for 405 nm |

Data synthesized from findings on an anthraquinone-based oxime ester system. rsc.org

Redox Flow Batteries and Advanced Energy Storage Systems

The increasing demand for large-scale energy storage has driven research into new battery technologies, with a focus on cost-effective and sustainable materials. Anthraquinone derivatives are being actively investigated for their potential use in redox flow batteries and other advanced energy storage systems due to their reversible redox chemistry and tunable electrochemical properties.

Lithium-ion slurry batteries are a promising technology for grid-scale energy storage. In these systems, the electroactive material is suspended in an electrolyte to form a slurry, which can be pumped through the battery. This design allows for the decoupling of energy and power, offering scalability. Anthraquinone (AQ) suspensions have shown significant potential as organic anodes for these batteries. semanticscholar.orgmdpi.com

Anthraquinone exhibits a stable charge/discharge platform at approximately 2.3 V versus Li/Li+. mdpi.com Research has focused on optimizing the electrolyte composition to improve the performance of AQ-based slurry batteries. One study systematically investigated the effects of different lithium salts and solvents on the redox behavior of AQ. semanticscholar.org An optimized electrolyte consisting of 1 M LiTFSI in a 1:1 volume ratio of DME:DOL was found to deliver a discharge specific capacity of 246.2 mAh g⁻¹ at a current density of 1.25 A g⁻¹, which is close to the theoretical value. mdpi.com This system demonstrated stable operation for over 47 hours. mdpi.com

A key challenge in the development of anthraquinone-based slurry batteries is the crossover of the active material through the membrane separating the two half-cells, which can lead to capacity fade. mdpi.com Therefore, ongoing research is also focused on developing improved membranes and molecularly designing anthraquinone derivatives with lower solubility in the electrolyte to mitigate this issue. researchgate.net

The table below details the performance of an anthraquinone slurry battery with an optimized electrolyte.

| Electrolyte Composition | Discharge Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Operating Voltage (V vs. Li/Li⁺) |

| 1 M LiTFSI in DME:DOL (1:1) | 246.2 | 1.25 | 2.3 |

Data based on research into electrolyte optimization for anthraquinone-based slurry batteries. mdpi.com

In the context of aqueous organic redox flow batteries (AORFBs), the cell voltage, and therefore the energy density, is determined by the difference in the redox potentials of the anolyte (negative electrolyte) and the catholyte (positive electrolyte). Molecular design of the electroactive species is crucial for widening this redox window. Anthraquinone derivatives are highly tunable in this regard.